

Comparative study of MDEA, MEA, and DEA for acid gas removal

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *N-Methyldiethanolamine*

Cat. No.: *B056640*

[Get Quote](#)

A Comparative Analysis of MDEA, MEA, and DEA for Acid Gas Removal

A comprehensive review of methyldiethanolamine (MDEA), monoethanolamine (MEA), and diethanolamine (DEA) for the removal of acid gases such as carbon dioxide (CO₂) and hydrogen sulfide (H₂S) from gas streams is presented. This guide offers a detailed comparison of their performance, supported by experimental data, to assist researchers, scientists, and drug development professionals in selecting the appropriate solvent for their specific applications.

Executive Summary

The selection of an amine solvent for acid gas removal is a critical decision in many industrial processes, impacting both efficiency and operational cost. MEA, a primary amine, is characterized by its high reactivity and non-selective removal of acid gases. DEA, a secondary amine, offers a balance between reactivity and energy consumption. MDEA, a tertiary amine, is distinguished by its selectivity for H₂S over CO₂ and its lower energy requirement for regeneration. The choice among these amines depends on the specific process requirements, such as the composition of the acid gas stream, the desired level of removal, and energy consumption constraints.

Performance Comparison

The performance of MDEA, MEA, and DEA is evaluated based on several key parameters: absorption capacity, reaction kinetics, heat of reaction, and stability against degradation.

Data Presentation

The following tables summarize the quantitative data for each amine, providing a clear comparison of their key performance indicators.

Parameter	MDEA (Methyldiethanolamine)	MEA (Monoethanolamine)	DEA (Diethanolamine)	References
Amine Type	Tertiary	Primary	Secondary	
Typical				
Concentration (wt%)	30 - 50	15 - 30	25 - 35	[1]
CO ₂ Absorption				
Capacity (mol CO ₂ /mol amine)	~1.0	~0.5	~0.5	[2] [3] [4]
Typical Acid Gas				
Loading (mol acid gas/mol amine)	0.7 - 0.8	0.3 - 0.35	0.35 - 0.82	[1] [5]
Second-Order				
Reaction Rate				
Constant with CO ₂ (k ₂) at ~298 K (m ³ /kmol·s)	2.33 - 6.71	5939 - 6209	412 - 849	[2] [6] [7]
Heat of Absorption with CO ₂ (kJ/mol)	~58.8	~85	-	[8]
Relative Thermal & Oxidative Stability	High	Low	Moderate	[1] [7]

Amine	H ₂ S Removal Efficiency (%)	CO ₂ Removal Efficiency (%)	Reference
MDEA	99.95	68.85 (in mixed gas stream)	[9]
DEA	100	99.07 (in mixed gas stream)	[9]
MEA	High (near complete removal)	High (near complete removal)	[1]

Key Differentiating Characteristics

- Reactivity: MEA exhibits the fastest reaction kinetics with CO₂, followed by DEA, and then MDEA.[2][7] This high reactivity makes MEA suitable for applications requiring bulk CO₂ removal.
- Selectivity: MDEA is highly selective for H₂S over CO₂. This is advantageous in processes where H₂S needs to be removed while allowing CO₂ to "slip" through, for example, in upgrading the H₂S content of a gas stream for a Claus sulfur recovery unit.
- Energy of Regeneration: The energy required to regenerate the amine solvent (stripping the absorbed acid gases) is a major operational cost. The heat of reaction is a significant contributor to this energy requirement. MDEA has a lower heat of reaction with CO₂ compared to MEA, leading to lower regeneration energy consumption.[8]
- Degradation: MDEA is more resistant to thermal and oxidative degradation compared to MEA and DEA.[1][7] Amine degradation leads to solvent loss, reduced performance, and can cause operational problems like foaming and corrosion.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the objective comparison of these amines.

Determination of Acid Gas Absorption Capacity

This protocol outlines the determination of the equilibrium absorption capacity of an amine solution for an acid gas (e.g., CO₂).

Apparatus:

- A stirred-cell reactor or a bubble column absorber.
- Gas flow controllers to regulate the flow of the acid gas and a carrier gas (e.g., N₂).
- A gas chromatograph (GC) or an infrared (IR) analyzer to measure the concentration of the acid gas in the inlet and outlet gas streams.
- A temperature-controlled bath to maintain the reactor at a constant temperature.

Procedure:

- Prepare a known volume and concentration of the amine solution (e.g., 30 wt% MEA in water).
- Charge the reactor with the prepared amine solution.
- Sparge a gas mixture with a known concentration of the acid gas through the solution at a constant flow rate.
- Continuously monitor the concentration of the acid gas in the outlet gas stream using the gas analyzer.
- The absorption is complete when the outlet gas concentration equals the inlet gas concentration, indicating that the amine solution is saturated.
- The amount of acid gas absorbed is calculated by integrating the difference between the inlet and outlet gas concentrations over time.
- The absorption capacity is expressed as moles of acid gas absorbed per mole of amine.

Measurement of Reaction Kinetics (Stopped-Flow Technique)

This method is used to measure the rate of fast reactions, such as those between CO₂ and amines.

Apparatus:

- A stopped-flow spectrophotometer or conductometer.
- Two drive syringes, one containing the amine solution and the other containing a solution of the acid gas (e.g., CO₂ dissolved in water).
- A mixing chamber where the two solutions are rapidly mixed.
- An observation cell where the change in absorbance or conductivity is monitored over time.

Procedure:

- Prepare the reactant solutions of known concentrations.
- Load the solutions into the respective drive syringes.
- Rapidly push the syringes to mix the reactants in the mixing chamber. The flow is then abruptly stopped.
- Record the change in a physical property (e.g., conductivity or UV-Vis absorbance of a pH indicator) as a function of time.
- The reaction rate constant is determined by fitting the experimental data to a suitable kinetic model (e.g., pseudo-first-order).[10]

Evaluation of Thermal and Oxidative Stability

This protocol describes a method to assess the degradation of amine solutions under conditions simulating industrial operation.

Apparatus:

- A heated, stirred reactor made of a corrosion-resistant material (e.g., stainless steel).

- Gas inlet for sparging with air or a specific gas mixture (for oxidative degradation) or an inert gas (for thermal degradation).
- A condenser to prevent the loss of volatile components.
- Sampling port to withdraw liquid samples for analysis.
- Analytical instruments such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) to identify and quantify degradation products.

[8][11][12]

Procedure:

- Charge the reactor with the amine solution.
- For thermal degradation, heat the solution to a specified temperature (e.g., 120-150°C) under an inert atmosphere (e.g., N₂) for a prolonged period (e.g., several weeks).
- For oxidative degradation, sparge a gas containing oxygen (e.g., air) through the heated amine solution.
- Withdraw samples at regular intervals.
- Analyze the samples to determine the concentration of the parent amine and to identify and quantify any degradation products.
- The degradation rate can be expressed as the loss of amine concentration over time.[13]

Visualizations

Acid Gas Removal Process

The following diagram illustrates the general workflow of an amine-based acid gas removal process.

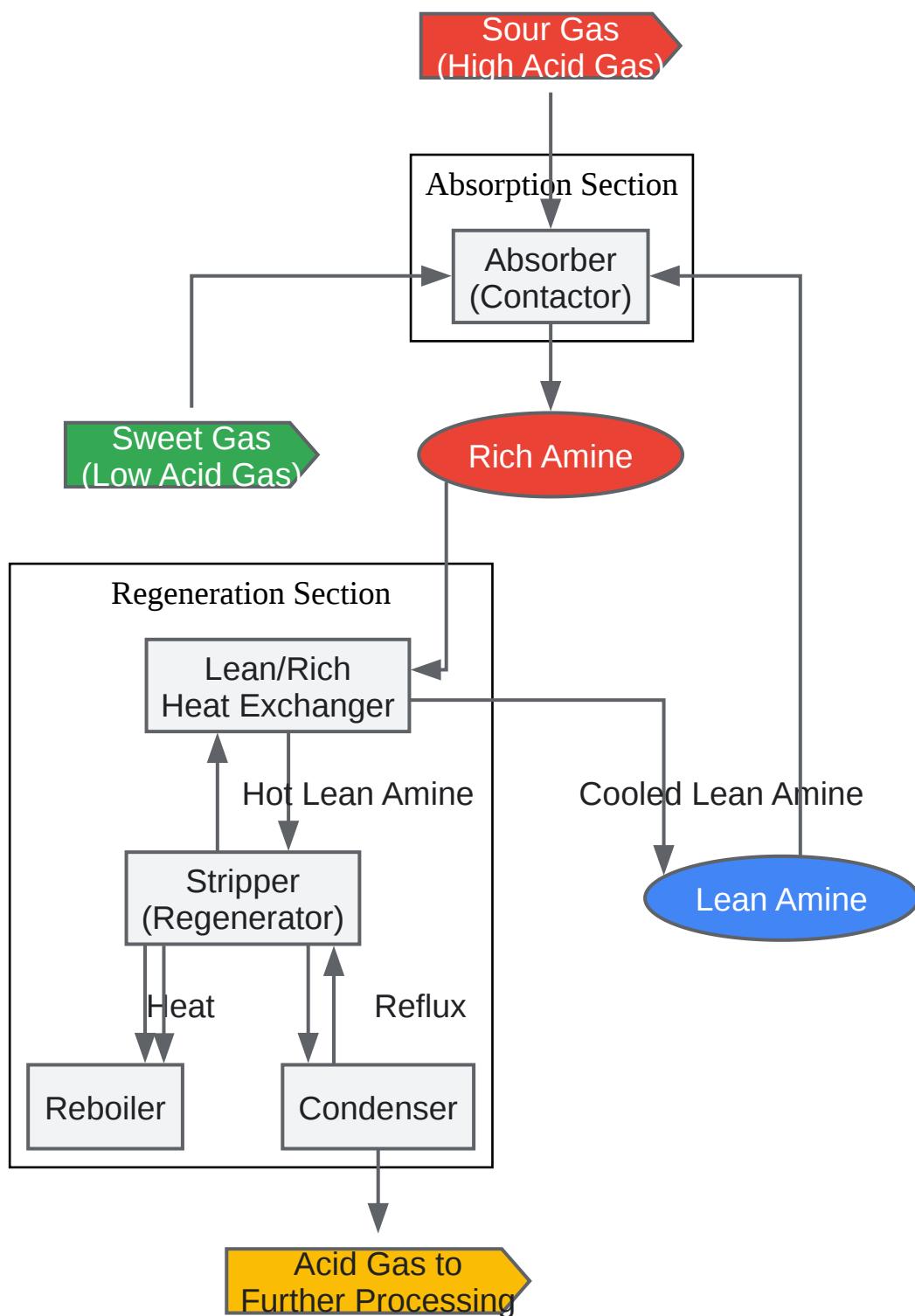
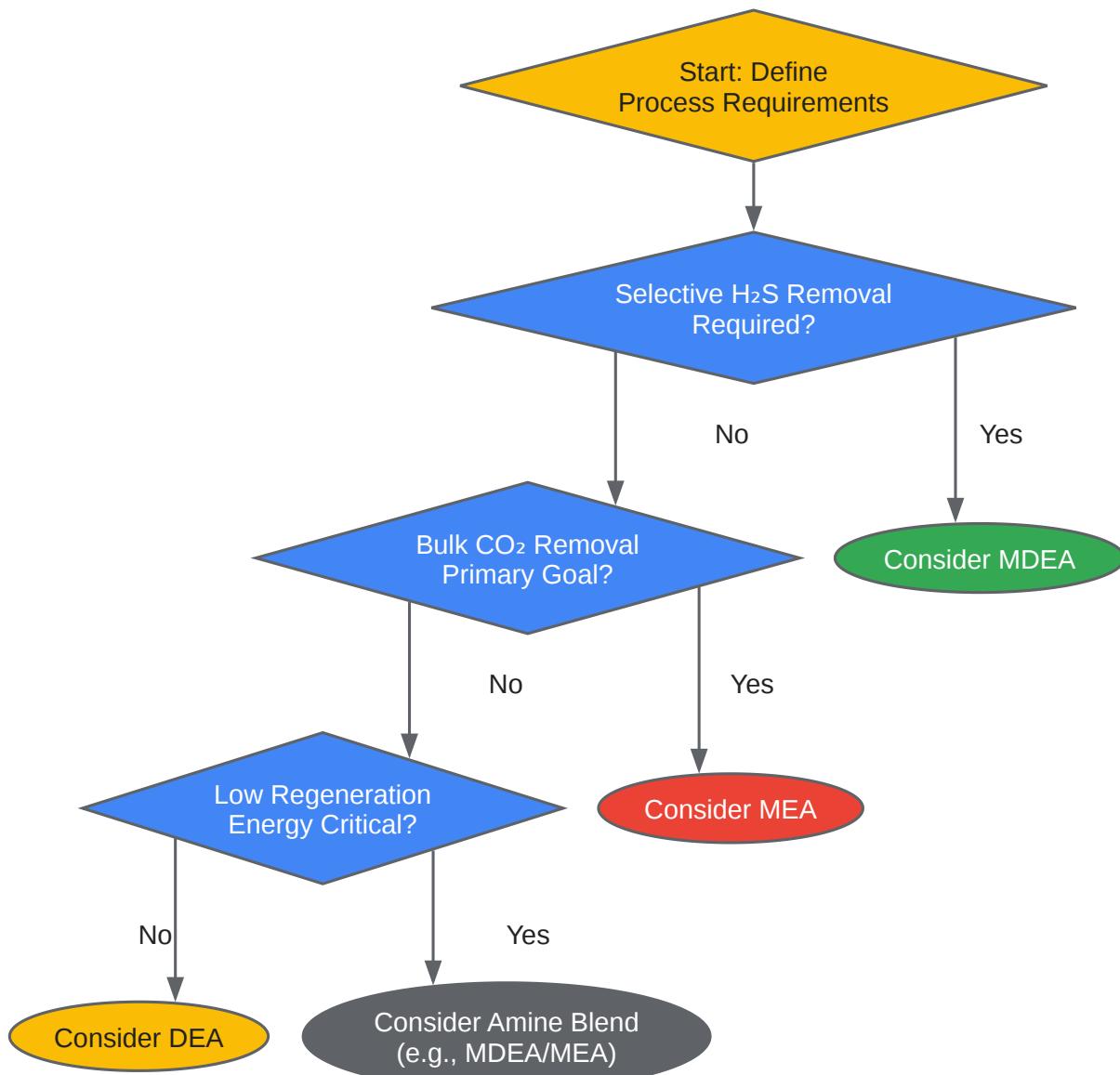


[Click to download full resolution via product page](#)

Figure 1: General workflow of an amine-based acid gas removal unit.

Comparative Logic of Amine Selection

This diagram provides a logical flow for selecting the most appropriate amine based on key process requirements.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. Comparative study of DEA and MDEA treatments of acid gas | Gas Processing & LNG [gasprocessingnews.com]
- 10. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 11. eprints.um.edu.my [eprints.um.edu.my]
- 12. researchgate.net [researchgate.net]
- 13. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- To cite this document: BenchChem. [Comparative study of MDEA, MEA, and DEA for acid gas removal]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b056640#comparative-study-of-mdea-me-a-and-dea-for-acid-gas-removal>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com